4-Benzyl-5H-thiazole-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

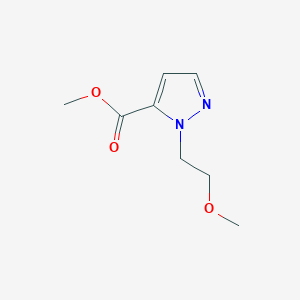

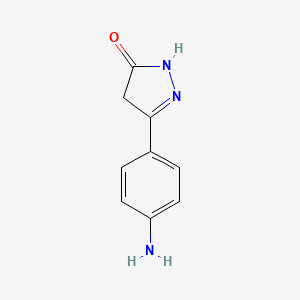

4-Benzyl-5H-thiazole-2-thione is a chemical compound with the molecular formula C10H9NS2 . It is a member of the thiazole family, which are organic five-aromatic ring compounds .

Synthesis Analysis

The synthesis of thiazole derivatives, including 4-Benzyl-5H-thiazole-2-thione, often involves reactions with various chemical reagents . For instance, intramolecular cyclization with CS2 in alkaline media can result in oxadiazole-2-(3H)thiones, which can then be synthesized into 1,2,4-Triazolo-3-thiones with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of 4-Benzyl-5H-thiazole-2-thione consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular electrostatic potential (MEP) indicates that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles, including 4-Benzyl-5H-thiazole-2-thione, have been found to exhibit a variety of chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . They can also react with various chemical reagents to form different thiazole derivatives .Scientific Research Applications

Antimicrobial Activity

Thiazoles have been found to exhibit antimicrobial properties. For instance, sulfathiazole, a thiazole derivative, is used as an antimicrobial drug . This suggests that “4-Benzyl-5H-thiazole-2-thione” could potentially be explored for similar applications.

Antifungal Activity

Thiazole compounds have demonstrated antifungal properties . This could be another potential area of application for “4-Benzyl-5H-thiazole-2-thione”.

Anti-inflammatory Properties

Thiazoles have been reported to exhibit anti-inflammatory properties . This suggests that “4-Benzyl-5H-thiazole-2-thione” could potentially be used in the treatment of inflammatory conditions.

Antitumor or Cytotoxic Properties

Thiazole derivatives have shown potential as antitumor or cytotoxic agents . This indicates that “4-Benzyl-5H-thiazole-2-thione” could be investigated for its potential in cancer treatment.

Antiviral Properties

Thiazoles, such as Ritonavir, have been used as antiretroviral drugs . This suggests that “4-Benzyl-5H-thiazole-2-thione” could potentially be explored for antiviral applications.

Antioxidant Properties

Some thiazole derivatives have exhibited potent DPPH radical scavenging activity, suggesting their potential as antioxidants . This could be another potential application for “4-Benzyl-5H-thiazole-2-thione”.

Future Directions

properties

IUPAC Name |

4-benzyl-5H-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBSEFOGZJBCGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=S)S1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649641 |

Source

|

| Record name | 4-Benzyl-1,3-thiazole-2(5H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-5H-thiazole-2-thione | |

CAS RN |

889942-40-9 |

Source

|

| Record name | 4-Benzyl-1,3-thiazole-2(5H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine](/img/structure/B1294016.png)

![2-Ethyl-2-[(methylamino)methyl]butan-1-ol](/img/structure/B1294020.png)

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)

![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)

![[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294033.png)

![6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1294034.png)